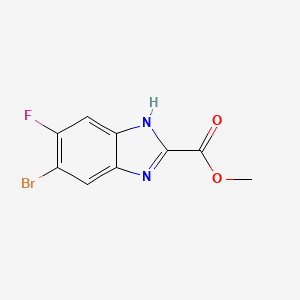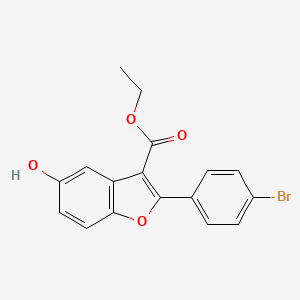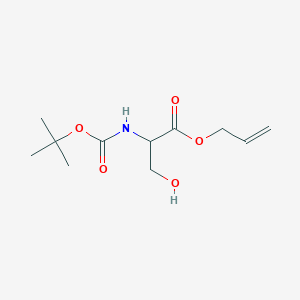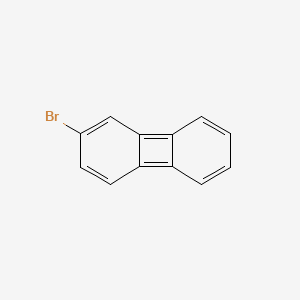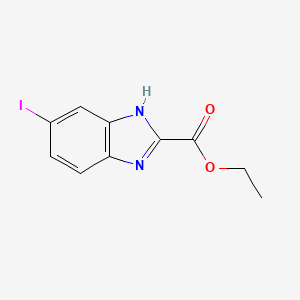
Ethyl 5-iodobenzimidazole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-iodobenzimidazole-2-carboxylate is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an iodine atom at the 5-position and an ethyl ester group at the 2-carboxylate position makes this compound particularly interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-iodobenzimidazole-2-carboxylate typically involves the iodination of benzimidazole derivatives. One common method is the reaction of 5-nitrobenzimidazole with iodine in the presence of a reducing agent such as sodium dithionite. The resulting 5-iodobenzimidazole is then esterified with ethyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale iodination and esterification reactions. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
Ethyl 5-iodobenzimidazole-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Typical conditions involve the use of polar solvents and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are commonly used for oxidation and reduction, respectively.
Ester Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, are employed for ester hydrolysis.
Major Products Formed
Substitution Products: Various substituted benzimidazole derivatives.
Oxidation Products: Oxidized benzimidazole derivatives.
Hydrolysis Products: 5-iodobenzimidazole-2-carboxylic acid.
科学研究应用
Ethyl 5-iodobenzimidazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized benzimidazole derivatives.
作用机制
The mechanism of action of Ethyl 5-iodobenzimidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom at the 5-position can enhance the compound’s binding affinity to these targets, while the ethyl ester group can influence its solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
5-Iodobenzimidazole: Lacks the ethyl ester group, making it less soluble and potentially less bioavailable.
Ethyl 5-bromobenzimidazole-2-carboxylate: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
Ethyl 5-chlorobenzimidazole-2-carboxylate: Contains a chlorine atom, leading to different chemical and biological properties.
Uniqueness
Ethyl 5-iodobenzimidazole-2-carboxylate is unique due to the presence of the iodine atom, which can enhance its reactivity and binding affinity in various chemical and biological contexts. The ethyl ester group also contributes to its solubility and potential bioavailability, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H9IN2O2 |
|---|---|
分子量 |
316.09 g/mol |
IUPAC 名称 |
ethyl 6-iodo-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C10H9IN2O2/c1-2-15-10(14)9-12-7-4-3-6(11)5-8(7)13-9/h3-5H,2H2,1H3,(H,12,13) |
InChI 键 |
MTVZZMASXWFCCD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC2=C(N1)C=C(C=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-[3-(Dimethylamino)propylamino]-4-iodophenyl]ethanone](/img/structure/B15334141.png)
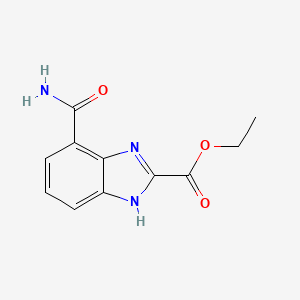
![8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15334156.png)
![2,5-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B15334168.png)

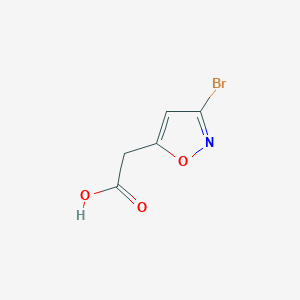
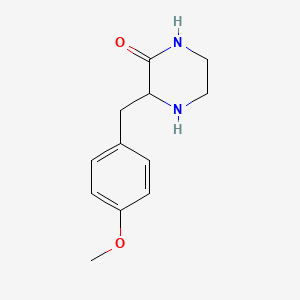
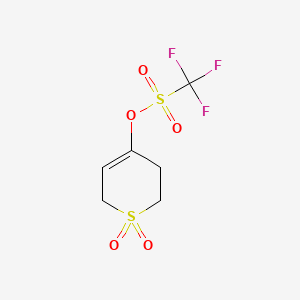
![1,3-Dichloro-5-[(chloromethoxy)methyl]benzene](/img/structure/B15334204.png)
![2,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15334205.png)
